S-(2-[(1H-Indol-3-ylmethyl)amino]ethyl) dihydrogen thiophosphate
S-(2-[(1H-Indol-3-ylmethyl)amino]ethyl) dihydrogen thiophosphate
Brand Name:
Vulcanchem
CAS No.:
16468-98-7
VCID:
VC0232031
InChI:
InChI=1S/C10H14N2O3/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h4H,5H2,1-3H3,(H2,11,12,13,14,15)/b6-4+
SMILES:
CCC1(C(=O)NC(=O)NC1=O)C(=CC)C
Molecular Formula:
C44H76O8Zr
Molecular Weight:
210.23 g/mol
S-(2-[(1H-Indol-3-ylmethyl)amino]ethyl) dihydrogen thiophosphate
CAS No.: 16468-98-7
Main Products
VCID: VC0232031
Molecular Formula: C44H76O8Zr
Molecular Weight: 210.23 g/mol
CAS No. | 16468-98-7 |
---|---|
Product Name | S-(2-[(1H-Indol-3-ylmethyl)amino]ethyl) dihydrogen thiophosphate |
Molecular Formula | C44H76O8Zr |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 5-[(E)-but-2-en-2-yl]-5-ethyl-1,3-diazinane-2,4,6-trione |
Standard InChI | InChI=1S/C10H14N2O3/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h4H,5H2,1-3H3,(H2,11,12,13,14,15)/b6-4+ |
Standard InChIKey | BNEFYUSURPWDHG-GQCTYLIASA-N |
Isomeric SMILES | CCC1(C(=O)NC(=O)NC1=O)/C(=C/C)/C |
SMILES | CCC1(C(=O)NC(=O)NC1=O)C(=CC)C |
Canonical SMILES | CCC1(C(=O)NC(=O)NC1=O)C(=CC)C |
Synonyms | 5-Ethyl-5-(1-methyl-1-propenyl)barbituric acid |
PubChem Compound | 5352734 |
Last Modified | Nov 11 2021 |
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